molecular formula C10H11NO4 B1306129 Ethyl 2-methyl-3-nitrobenzoate CAS No. 59382-60-4

Ethyl 2-methyl-3-nitrobenzoate

Cat. No. B1306129
CAS RN: 59382-60-4
M. Wt: 209.2 g/mol
InChI Key: XINYBVBBEWUEPZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.20 g/mol . The IUPAC name for this compound is ethyl 2-methyl-3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-3-nitrobenzoate includes a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it . The ethyl group (C2H5) is attached to the carboxyl group (COO) of the benzoate .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-3-nitrobenzoate has a molecular weight of 209.20 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 209.06880783 g/mol . The topological polar surface area is 72.1 Ų .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-methyl-3-nitrobenzoate and its derivatives have been explored in various chemical synthesis processes. For instance, studies have shown that derivatives of this compound, such as methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, have been synthesized, and their structures have been determined through various analytical methods. These compounds are involved in reactions like C-S bond cleavage, resulting in other chemical products like diaryl disulfides and methylbenzoic acid (El-Hegazy, El-Bardan, & Hamed, 1994).

Another study focused on the synthesis of various nitrobenzoate derivatives, including ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their biological evaluation. These compounds were tested for in vitro antitumor activity, suggesting potential applications in medical research (Klimova et al., 2012).

Photonic and Optical Applications

Ethyl 2-methyl-3-nitrobenzoate derivatives have also been researched for their potential in photonic and optical applications. A study on substituted hydrazones, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, explored their third-order nonlinear optical properties. These properties are critical for applications in photonic devices, indicating the material's potential in advanced optical technologies (Nair et al., 2022).

Analytical and Environmental Studies

Ethyl 2-methyl-3-nitrobenzoate compounds have been used in analytical chemistry for impurity determination. For example, a study used LC-MSn for detecting impurities in ethyl-2-[[2′-cyanobiphenyl-4-yl]methyl]amino-3-nitrobenzoate, an intermediate in pharmaceutical synthesis. This type of analysis is crucial for ensuring the purity and safety of pharmaceutical products (Yao Jun-hua, 2007).

Solubility and Thermodynamic Studies

The solubility of various nitrobenzoic acid derivatives, including 3-methyl-2-nitrobenzoic acid, in different organic solvents has been extensively studied. These studies are significant for understanding the dissolution properties of these compounds, which is crucial for their application in chemical processes and pharmaceutical formulation (He et al., 2018).

properties

IUPAC Name

ethyl 2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINYBVBBEWUEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388102
Record name ethyl 2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-nitrobenzoate

CAS RN

59382-60-4
Record name Ethyl 2-methyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59382-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GS Ponticello, JJ Baldwin - The Journal of Organic Chemistry, 1979 - ACS Publications
In previous communications, we have described a me-thod for thesynthesis of naphthyridinones1 and 4-and/or 5-substituted 2-bromonicotinic acid derivatives1 2 via en-amine …
Number of citations: 112 pubs.acs.org
MIGMG Travasso, P Santos, AMF Campos… - 2003 - repositorium.sdum.uminho.pt
… Reaction [21] of 2-methyl-3-nitrobenzoic acid with SOCl2, in methanol, gave ethyl 2-methyl-3nitrobenzoate in 97% yield as a white solid, mp 66-67 C (lit.[22] mp 66 C). From the above …
Number of citations: 21 repositorium.sdum.uminho.pt
ES Lee, BW Choi, DI Jung, HJ Hwang… - Bulletin of the Korean …, 2003 - koreascience.kr
… from ethyl o-methylbenzoate and ethyl 2-methyl-3nitrobenzoate, respectively.20,21 … a solution of ethyl 2-methyl-3-nitrobenzoate (10.45 g, 50 mmol) and benzoylperoxide (10 mg, 41.3 …
Number of citations: 6 koreascience.kr
DI Jung - Asian Journal of Chemistry, 2013 - Asian Journal of Chemistry
Number of citations: 3

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